R-Perindopril Diketopiperazine

Description

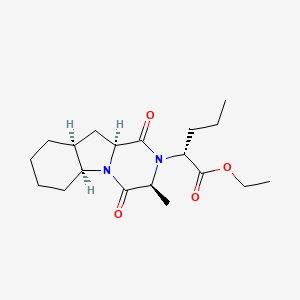

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30N2O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

ethyl (2R)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate |

InChI |

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15+,16-/m0/s1 |

InChI Key |

BSZZSBSELAVBAG-GVRJEKJASA-N |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C |

Canonical SMILES |

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C |

Origin of Product |

United States |

Formation Pathways and Degradation Mechanisms of R Perindopril Diketopiperazine

Intramolecular Cyclization as a Primary Degradation Route of Perindopril (B612348)

The primary degradation pathway for perindopril that leads to the formation of R-Perindopril Diketopiperazine is intramolecular cyclization. This process involves the nucleophilic attack of the secondary amine on the amide carbonyl group within the perindopril molecule, resulting in the formation of a stable six-membered diketopiperazine ring and the elimination of ethanol. This cyclization product is identified as Impurity F in pharmacopeial monographs. oup.comresearchgate.net

Influence of Environmental Stressors on Cyclization Kinetics (e.g., Elevated Temperature)

Environmental factors, particularly elevated temperatures, can significantly influence the kinetics of the intramolecular cyclization of perindopril. Thermal stress accelerates the degradation process, leading to a higher rate of this compound formation. Kinetic studies on the thermal decomposition of perindopril erbumine have been conducted to understand the energy requirements of this degradation pathway.

The activation energy for the main thermal degradation step of perindopril erbumine as a pure active pharmaceutical ingredient has been determined to be in the range of 59 to 69 kJ/mol. nih.gov This value provides insight into the temperature sensitivity of the compound. The degradation process, including cyclization, is often studied under accelerated conditions, such as elevated temperatures, to predict the shelf-life and stability of the drug product under various storage conditions. For instance, studies have been performed at temperatures ranging from 45°C to 65°C to evaluate the degradation kinetics. mdpi.com The data from these studies are crucial for establishing appropriate storage and handling guidelines for perindopril-containing formulations to minimize the formation of this compound and other degradation products.

| Parameter | Value Range | Significance |

|---|---|---|

| Activation Energy (Ea) | 59 - 69 kJ/mol | Indicates the energy barrier for the thermal degradation process, including cyclization. |

Impact of Perindopril Salt Forms on Diketopiperazine Formation (e.g., tert-butylamine (B42293), arginine salts)

Perindopril is available in different salt forms, most commonly as the tert-butylamine (erbumine) salt and the arginine salt. The choice of salt form can have a significant impact on the stability of the drug and, consequently, the rate of this compound formation.

Research has shown that the perindopril arginine salt is approximately 50% more stable than the perindopril tert-butylamine salt. This increased stability translates to a longer shelf-life, extending from two years for the tert-butylamine salt to three years for the arginine salt. The enhanced stability of the arginine salt is a key factor in reducing the propensity for intramolecular cyclization and the subsequent formation of the diketopiperazine derivative. Theoretical chemistry studies have also been employed to understand the molecular properties and stability of these different salt complexes.

Effects of Co-formulated Excipients and Active Pharmaceutical Ingredients on Degradation Pathways (e.g., Hydrochlorothiazide)

The degradation pathways of perindopril can also be influenced by the presence of other active pharmaceutical ingredients (APIs) or excipients in the formulation. One common combination therapy involves perindopril and the diuretic hydrochlorothiazide (B1673439).

Studies investigating the impact of hydrochlorothiazide on the stability of both perindopril tert-butylamine and perindopril arginine have been conducted. The findings suggest that hydrochlorothiazide does not negatively affect the stability of perindopril. In fact, in some instances, it may have a protective effect, decelerating the degradation process. For perindopril tert-butylamine, the presence of hydrochlorothiazide was found to slow down the degradation, which primarily leads to hydrolysis. In the case of perindopril arginine, while the kinetic model of decomposition remained first-order, the presence of hydrochlorothiazide also resulted in a deceleration of the degradation reaction, which in this case produces both the hydrolysis product and the diketopiperazine.

General Mechanisms of Diketopiperazine Formation from Linear Peptides or Dipeptides

The formation of diketopiperazines is a well-known reaction in peptide chemistry. It is an intramolecular cyclization reaction that readily occurs in dipeptides and at the N-terminus of larger peptides, particularly when proline is the second amino acid in the sequence. The reaction is driven by the thermodynamic stability of the resulting six-membered ring.

The mechanism involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the amide bond linking the first two amino acids. This is followed by the cleavage of the peptide bond and the formation of the cyclic dipeptide, the diketopiperazine. The rate of this reaction is influenced by several factors, including pH, temperature, and the nature of the amino acid residues. nih.gov

Role of Ester Linkages and Steric Hindrance in Cyclization

In the context of perindopril, which is an ester prodrug, the presence of the ethyl ester group is a key structural feature in the formation of this compound. The intramolecular cyclization of perindopril involves the formation of an amide bond to create the diketopiperazine ring, with the concurrent elimination of the ethoxy group from the ester.

Steric hindrance can also play a role in the rate of cyclization. The conformation of the molecule and the spatial arrangement of the reacting groups can either facilitate or hinder the intramolecular reaction. In some peptide systems, bulky side chains on the amino acid residues can create steric hindrance that slows down the rate of diketopiperazine formation. Conversely, certain conformations may bring the reacting groups into close proximity, thereby increasing the likelihood of cyclization.

Characterization of Related Degradation Products and Epimers in Perindopril Formulations

The degradation of perindopril can lead to several products in addition to this compound (Impurity F). One of the main degradation pathways is the hydrolysis of the ester group to form the active metabolite, perindoprilat, which is designated as Impurity B.

Furthermore, this compound itself can undergo further degradation. This can involve hydrolytic degradation, leading to the formation of epimers, which are designated as Impurity C and Impurity D. oup.com The characterization and quantification of these degradation products are crucial for ensuring the quality and safety of perindopril formulations. Various analytical techniques, such as high-performance liquid chromatography (HPLC), are employed to separate and identify these related substances. oup.com The chemical structure of this compound is Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate. synzeal.comveeprho.comcleanchemlab.com

| Impurity Designation | Compound Name | Formation Pathway |

|---|---|---|

| Impurity F | This compound | Intramolecular cyclization of perindopril |

| Impurity B | Perindoprilat | Hydrolysis of the ester group of perindopril |

| Impurity C | Epimer of this compound | Further hydrolytic degradation of Impurity F |

| Impurity D | Epimer of this compound | Further hydrolytic degradation of Impurity F |

Stereochemical and Polymorphic Characterization of R Perindopril Diketopiperazine

Significance of R-Configuration in the Diketopiperazine Scaffold and its Relationship to Perindopril (B612348) Stereochemistry

The stereochemistry of R-Perindopril Diketopiperazine is intrinsically linked to its parent compound, Perindopril. Perindopril is defined by an all-S configuration at its chiral centers. researchgate.net The intramolecular cyclization reaction that forms the diketopiperazine (DKP) derivative, also known as Perindopril Impurity F, proceeds in a manner that retains this specific stereochemistry. researchgate.netcymitquimica.com The resulting compound, systematically named ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate, possesses five defined stereocenters. nih.govncats.io

Identification and Crystallographic Characterization of Polymorphic Forms

This compound has been experimentally found to exist in at least two distinct polymorphic forms: a tetragonal and an orthorhombic crystal system. researchgate.net These polymorphs have been successfully characterized using X-ray diffraction techniques, revealing differences in their crystal packing and molecular arrangement despite having the same chemical composition. nih.govmdpi.com

The tetragonal polymorph of this compound was the first to be structurally elucidated. researchgate.net It crystallizes in the non-centrosymmetric space group P4(1)2(1)2. nih.govresearchgate.net The asymmetric unit of this polymorph contains a single molecule. nih.gov The crystal structure is stabilized by weak intermolecular C-H···O interactions, which form infinite chains running along the crystallographic a-axis. nih.govresearchgate.net

Table 1: Crystallographic Data for Tetragonal this compound

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4(1)2(1)2 |

| a (Å) | 9.3574 |

| b (Å) | 9.3574 |

| c (Å) | 45.6369 |

| Volume (ų) | 3996.01 |

| Z | 8 |

| Molecules in Asymmetric Unit | 1 |

Data sourced from crystallographic studies. nih.govresearchgate.net

Table 2: Crystallographic Data for Orthorhombic this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Molecules in Asymmetric Unit | 2 |

Data sourced from crystallographic studies. nih.gov

Conformational Analysis and Structural Differences Between Polymorphic Forms

While the molecular geometries of the two polymorphs are largely similar, detailed conformational analysis reveals subtle but significant differences, primarily in the puckering of the ring systems and the orientation of a side chain. nih.gov

In both the tetragonal and orthorhombic forms, the central piperazinedione ring adopts a boat conformation, and the fused six-membered ring maintains a slightly deformed chair conformation. nih.gov However, the conformation of the proline ring differs between the two. In the orthorhombic structure (Io), the proline ring adopts an envelope conformation, whereas in the tetragonal form (It), it exists in a slightly deformed half-chair conformation. nih.gov

The most significant structural divergence between the two polymorphs is the orientation of the ethyl pentanoate chain. nih.gov This difference in side-chain orientation impacts how the molecules pack together. In both structures, molecules associate in pairs in a head-to-tail fashion, forming infinite columns. However, in the orthorhombic form, these columns are related by a twofold screw axis, while in the tetragonal form, neighboring columns are related by alternating twofold and fourfold screw axes. nih.gov

Table 3: Conformational Comparison of this compound Polymorphs

| Molecular Feature | Tetragonal Form (It) | Orthorhombic Form (Io) |

|---|---|---|

| Piperazinedione Ring | Boat | Boat |

| Six-membered Ring | Deformed Chair | Deformed Chair |

| Proline Ring | Deformed Half-Chair | Envelope |

| Ethyl Pentanoate Chain | Distinct Orientation | Different Orientation |

Data sourced from comparative structural analysis. nih.gov

Energy Framework Analysis of Polymorphic Structures

Energy framework analysis provides insight into the energetic landscape of the crystal structures, highlighting the strength and nature of the intermolecular interactions that stabilize the crystalline lattice. For the diketopiperazine derivative of perindopril, the Gibbs energy difference between the two polymorphs in a vacuum is relatively low, calculated to be around 1.4 kJ/mol, indicating that both forms are close in stability. researchgate.net

Advanced Analytical Methodologies for R Perindopril Diketopiperazine

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analytical workflow for R-Perindopril Diketopiperazine, offering high-resolution separation from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the impurity profiling of perindopril (B612348), including the quantification of this compound, often referred to as Impurity F. oup.comresearchgate.net Method development focuses on achieving optimal separation of all known and unknown impurities from the main perindopril peak. A novel stability-indicating gradient reverse-phased HPLC method has been developed for the quantification of perindopril impurities. oup.com This method demonstrated linearity, accuracy, and precision, proving its suitability for routine quality control. oup.com

Validation of these HPLC methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netrasayanjournal.co.in

| Parameter | Condition 1 oup.com | Condition 2 researchgate.net | Condition 3 rasayanjournal.co.in |

|---|---|---|---|

| Column | BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) | YMC-Pack C8 (250 mm x 4.6mm; 5 µm) | Reverse phase C18 |

| Mobile Phase | Aqueous solution of sodium 1-heptanesulfonate (pH 2 with perchloric acid) and acetonitrile (B52724) (gradient) | Acetonitrile-potassium phosphate (B84403) buffer (0.05 M) (37:63, v/v) (pH 2.5) | Phosphate buffer and acetonitrile (65:35 v/v) |

| Flow Rate | 1.5 mL/min | 1.7 mL/min | 0.6 mL/min |

| Detection Wavelength | 215 nm | 215 nm | 209 nm |

| Column Temperature | 70°C | 50°C | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, primarily through the use of smaller particle size columns (sub-2 µm), which leads to higher efficiency, superior resolution, and markedly shorter analysis times. A stability-indicating UPLC method has been developed for the simultaneous quantification of perindopril arginine and other active ingredients. ajchem-a.com This method, utilizing an Acquity UPLC BEH C18 column, achieves a runtime of just 3 minutes, showcasing a significant improvement in throughput. ajchem-a.com

Transferring an existing HPLC method for the determination of perindopril's stereochemical purity to a UPLC system has been shown to reduce the analysis time by a factor of eight, from 180 minutes to 20 minutes, while simultaneously improving peak shape, resolution, and sensitivity. waters.com This enhancement in performance is critical for high-throughput screening and quality control environments.

| Parameter | Condition ajchem-a.com |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (40:60, v/v) |

| Flow Rate | 0.2 mL/min |

| Detection Wavelength | 247 nm |

| Runtime | 3 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of impurities. By coupling the separation power of LC with the mass-analyzing capability of MS, it is possible to obtain molecular weight and fragmentation data of eluted compounds. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of thermally labile and polar molecules like perindopril and its degradation products. nih.gov

Forced degradation studies of perindopril under acidic, alkaline, and oxidative stress, followed by LC-MS analysis, have been used to identify and characterize the resulting degradation products. oup.com This approach is crucial for understanding the degradation pathways and for the structural confirmation of impurities like this compound. A stability-indicating LC-MS method has also been developed for the quantification of process-related impurities in perindopril bulk drug substances. researchgate.net

The stereoisomeric purity of perindopril is a critical quality attribute, as the desired pharmacological activity resides in the S-enantiomer. waters.com Chiral chromatography is employed to separate and quantify the R-enantiomer from the active S-enantiomer. An HPLC method utilizing a chiral stationary phase (CSP), specifically a ChiraDex column with β-cyclodextrin bonded to silica (B1680970) particles, has been developed for the successful separation of S- and R-perindopril. rsc.org This method allows for the determination of the stereoisomeric purity of the drug substance.

The optimization of chiral separation involves careful selection of the mobile phase composition, pH, and organic modifier. rsc.orgrsc.org For instance, a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile has proven effective for the enantioseparation of perindopril. rsc.org

| Parameter | Condition rsc.org |

|---|---|

| Column | ChiraDex (β-cyclodextrin based) |

| Mobile Phase | Phosphate buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide complementary information to chromatographic techniques, aiding in both the quantification and structural confirmation of this compound.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be applied to the quantitative analysis of perindopril and its related substances. journalspress.comresearchgate.net The area under the curve (AUC) method has been developed for the estimation of perindopril, with linearity established over a specific concentration range. journalspress.comjournalspress.com For the analysis of related substances, derivatization reactions can be employed to form a chromogen with a distinct absorption maximum. For instance, perindopril can react with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a yellow-colored product measurable at 460 nm. nih.govresearchgate.net

Spectrofluorimetric methods offer enhanced sensitivity and selectivity. The same derivatization product of perindopril with NBD-Cl can be measured spectrofluorimetrically with an excitation wavelength of 461 nm and an emission wavelength of 535 nm. nih.govresearchgate.net These methods, after proper validation, can be valuable for the analysis of related substances in quality control laboratories. nih.govresearchgate.net

X-ray Diffraction (XRD) for Solid-State Form Characterization

X-ray Powder Diffraction (XRPD) is a critical analytical technique for the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. americanpharmaceuticalreview.com This non-destructive method is highly sensitive to the three-dimensional arrangement of atoms within a crystalline solid, providing a unique diffraction pattern that serves as a fingerprint for a specific crystalline form. americanpharmaceuticalreview.comspectroscopyonline.com The analysis of the solid state is fundamental in modern drug development, offering crucial insights into complex phenomena such as polymorphism, which can significantly impact a drug's physical and chemical properties. americanpharmaceuticalreview.com

The primary application of XRD in the context of this compound is to identify and differentiate its potential solid-state forms, including polymorphs (different crystal structures of the same compound) and the presence of any amorphous content. malvernpanalytical.com Each crystalline form of a compound will produce a distinct XRPD pattern, allowing for unambiguous identification. spectroscopyonline.com This is vital for quality control, as different polymorphs can exhibit variations in properties like stability and manufacturability. malvernpanalytical.com

The methodology involves irradiating a powdered sample of this compound with a monochromatic X-ray beam and measuring the scattered intensity of the X-rays at varying angles. unibo.it The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is then compared against reference patterns. spectroscopyonline.com This technique allows researchers to:

Identify the crystalline form: Confirming the identity and consistency of the solid form across different batches.

Detect polymorphism: Identifying the presence of different crystalline forms, which is a critical material attribute (CMA) that can affect product performance. malvernpanalytical.com

Assess crystallinity: Distinguishing between crystalline material, which produces sharp diffraction peaks, and amorphous content, which results in a broad halo. malvernpanalytical.com

By ensuring a consistent and well-characterized solid form, XRD plays an indispensable role in the manufacturing and control of this compound, ensuring product quality and performance. malvernpanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic molecules, including this compound. encyclopedia.pubnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. encyclopedia.pub

For this compound, which is an intramolecular cyclization product of Perindopril, NMR spectroscopy serves as the definitive method for confirming its chemical structure. oup.com The process involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses, which causes specific nuclei (most commonly ¹H and ¹³C) to resonate. encyclopedia.pub The resulting NMR spectrum displays signals corresponding to each unique nucleus in the molecule.

Key NMR experiments used for the structural confirmation of this compound include:

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and types of protons and their neighboring atoms, while ¹³C NMR identifies all unique carbon atoms in the structure. The chemical shifts (δ) of these signals are highly sensitive to the electronic environment of each nucleus, allowing for detailed structural assignment. nih.gov

2D NMR (COSY, HSQC, HMBC): These advanced techniques reveal correlations between different nuclei, providing conclusive evidence of the molecular framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together fragments of the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments and confirming the cyclic diketopiperazine structure. nih.gov

Through the comprehensive analysis of these NMR data, a complete and unambiguous assignment of the structure of this compound can be achieved, verifying its formation from the parent drug. nih.gov

Impurity Profiling and Development of Stability-Indicating Methods

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of drug substances. This compound is recognized as a significant degradation product of Perindopril. oup.com It is typically formed via an intramolecular cyclization reaction, particularly when the parent drug is exposed to excessive heat. oup.com Therefore, monitoring and controlling the levels of this impurity are critical during stability studies and routine quality assessments.

The development of stability-indicating analytical methods is essential for this purpose. These methods must be able to accurately separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities without interference. researchgate.netdphen1.com For Perindopril and its related substances, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice. oup.comresearchgate.net

A validated stability-indicating gradient reverse-phased HPLC method has been developed to quantify Perindopril and its known impurities, including this compound (often referred to as Impurity F). oup.com Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are linear, accurate, precise, and specific. researchgate.net The separation of Perindopril from its key impurities is often achieved on a C18 column using a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile. oup.com

Forced degradation studies are performed to demonstrate the specificity of these methods. dphen1.com Perindopril is subjected to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products, including this compound, thus proving the method's capability to resolve these compounds from the intact drug. oup.com

Table 1: Key Impurities of Perindopril

| Impurity Name | Common Designation | Formation Pathway |

|---|---|---|

| Perindoprilat | Impurity B | Hydrolysis of the ester group oup.com |

| This compound | Impurity F | Intramolecular cyclization under heat oup.com |

| Perindopril Isopropyl Ester | Impurity E | Process-related oup.com |

Application of Certified Reference Materials and Traceability for this compound

The accuracy and reliability of any quantitative impurity analysis depend heavily on the use of high-quality reference materials. mdpi.com For this compound, Certified Reference Materials (CRMs) are indispensable tools that ensure the validity and traceability of analytical results. lgcstandards.com A CRM is a reference material for which one or more properties have been characterized by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. mdpi.com

Suppliers like LGC Standards provide reference materials for this compound. lgcstandards.com The production of these CRMs is often accredited under ISO 17034, the international standard for the competence of reference material producers. mdpi.comlgcstandards.com This ensures that the materials are produced to the highest standards of quality and consistency.

The application of CRMs for this compound is crucial for several analytical functions:

Method Validation: CRMs are used to confirm that an analytical method, such as a stability-indicating HPLC method, produces accurate and reliable results. mdpi.com

Instrument Calibration: They are used to calibrate analytical instruments, ensuring the accuracy of measurements over time. mdpi.com

Quality Control: Routine analysis of CRMs helps monitor the ongoing performance of analytical methods and instruments, preventing measurement bias. mdpi.compaclp.com

Establishing Traceability: Using CRMs ensures that analytical measurements are traceable to national or international standards, which is a key regulatory requirement. mdpi.com

By employing CRMs of this compound, pharmaceutical laboratories can have high confidence in their analytical data, ensuring that the impurity is accurately controlled within specified limits, thereby safeguarding product quality.

Theoretical and Computational Investigations of R Perindopril Diketopiperazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational preferences of molecules. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost.

Theoretical studies have been conducted on the molecular structure of the diketopiperazine derivative of perindopril (B612348). researchgate.net Using the Gaussian 09 computer code, ab initio calculations were performed with the DFT (Becke3LYP) model. researchgate.net The initial conformations for these calculations were constructed using Gauss View, with the relative orientation of the molecular moieties based on existing experimental X-ray crystallography data of perindopril degradation products. researchgate.net Such calculations help to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry. Conformational analysis through these methods allows researchers to identify the most stable (lowest energy) spatial arrangements of the atoms, which is crucial for understanding its interactions and properties.

Computational Studies on the Energetic Landscape and Relative Stability of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit varying physical properties, including stability and solubility. mdpi.com Computational studies are instrumental in exploring the energetic landscape of these polymorphic forms.

For the diketopiperazine derivative of perindopril, two polymorphic forms have been described experimentally: a tetragonal and an orthorhombic form. researchgate.net Theoretical calculations were performed using these experimental structures as input. researchgate.net The computed Gibbs free energy difference between these two polymorphs in a vacuum was found to be small, approximately 1.4 kJ/mol, indicating that both forms have similar thermodynamic stability under these conditions. researchgate.net

Energy framework analysis is another computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. researchgate.net This method calculates the electrostatic and dispersion energy components between molecules, providing a visual representation of the crystal's energetic architecture. researchgate.net Such studies help in understanding the cooperativity of non-covalent interactions (like hydrogen bonding and van der Waals forces) that stabilize the different polymorphic structures. researchgate.net The thermodynamic stability of polymorphs is determined by factors like temperature and pressure, and understanding their interconversion is key for processing and storage. wiley-vch.de

Below is a data table summarizing the findings on the relative stability of R-Perindopril Diketopiperazine polymorphs.

| Polymorphic Form 1 | Polymorphic Form 2 | Computed Gibbs Energy Difference (in vacuo) | Reference |

| Tetragonal | Orthorhombic | ~1.4 kJ/mol | researchgate.net |

In Silico Approaches for Predicting Degradation Pathways and Impurity Formation

This compound is recognized as Impurity F of perindopril, a product of intramolecular cyclization. researchgate.netpharmaffiliates.com In silico, or computational, approaches are increasingly used to predict the formation of such impurities and to map potential degradation pathways for active pharmaceutical ingredients.

The formation of diketopiperazines (DKPs) is a known challenge, particularly during solid-phase peptide synthesis, where it can lead to impurities. acs.orgnih.govresearchgate.net Computational methods like Density Functional Theory (DFT) have been employed to investigate the mechanisms of DKP formation. researchgate.net For instance, DFT calculations have shown that peptides with a penultimate proline residue can stabilize the transition state for DKP formation through specific interactions, making them more susceptible to this degradation pathway. researchgate.net

Furthermore, specialized software applications have been developed to predict degradation products. nih.gov These expert systems use a knowledge base of known chemical reactions to predict the likely degradants of a molecule under various stress conditions (e.g., heat, humidity, light, acid, base). nih.gov By inputting the structure of a parent drug like perindopril, these tools can help identify potential degradation products, including cyclization products like the diketopiperazine derivative, aiding in the development of stable pharmaceutical formulations. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in the public domain, the technique is generally applied to understand the conformational flexibility and intermolecular interactions of diketopiperazine-containing molecules. nih.govescholarship.orgacs.org

MD simulations can model how a molecule like this compound behaves in different environments, such as in a solvent or interacting with other molecules. nih.govescholarship.org These simulations provide insights into the dynamic conformational changes the molecule undergoes, identifying flexible regions and preferred spatial arrangements. researchgate.net By simulating the interactions between multiple molecules, MD can also shed light on the forces that govern self-assembly and crystal packing, complementing the static picture provided by quantum chemical calculations. escholarship.org For diketopiperazine-based structures, MD simulations have been used to understand substrate binding mechanisms, the stability of molecular complexes, and how structural modifications influence conformational behavior. escholarship.orgacs.org

Future Research Directions and Unexplored Aspects of R Perindopril Diketopiperazine

Development of Next-Generation Analytical Techniques for Ultra-Trace Level Detection and Stereoisomeric Purity

Ensuring the stereoisomeric purity of perindopril (B612348) and quantifying trace levels of its degradation products are critical for quality control. Future research should focus on developing more sensitive and efficient analytical methods. While existing High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods can separate perindopril enantiomers, future advancements should aim for lower detection limits and higher throughput. rsc.orgresearchgate.netfarmaciajournal.comrsc.org

Ultra-Performance Liquid Chromatography (UPLC) systems, known for providing better peak resolution and shorter run times than conventional HPLC, are a promising avenue. waters.com The integration of UPLC with tandem mass spectrometry (UPLC-MS/MS) has already proven effective for quantifying perindopril and its active metabolite, perindoprilat, in biological matrices with low limits of quantification (LOQ) around 0.5 ng/mL. nih.govnih.gov Future work should adapt and refine these UPLC-MS/MS methods to specifically target R-Perindopril Diketopiperazine and other related impurities at ultra-trace levels in the active pharmaceutical ingredient (API) and final drug product. researchgate.netresearchgate.net

The development of novel chiral stationary phases (CSPs) for both HPLC and UPLC could offer enhanced selectivity for perindopril stereoisomers and their cyclized degradants. researchgate.netfarmaciajournal.com Research into the mechanisms of chiral recognition on these new phases will be essential for rational method development. The goal is to create robust analytical protocols capable of baseline-separating all potential stereoisomers of perindopril and its diketopiperazine impurity, ensuring the highest level of purity and safety.

Table 1: Comparison of Current and Future Analytical Techniques

| Technique | Current Application | Future Research Focus |

|---|---|---|

| HPLC/CE | Chiral separation of S- and R-perindopril. rsc.orgresearchgate.net | Development of novel chiral stationary phases for improved selectivity. |

| UPLC | Quantification of perindopril isomers with improved resolution and speed over HPLC. waters.com | Method optimization for routine quality control environments. |

| LC-MS/MS | Bioanalytical quantification of perindopril and perindoprilat. nih.gov | Adaptation for ultra-trace level detection of this compound in API. |

Elucidation of Novel Mitigation Strategies for Suppressing Diketopiperazine Formation under Various Conditions

The formation of diketopiperazine is a major degradation pathway for perindopril. nih.govresearchgate.net This intramolecular cyclization is influenced by factors such as pH, temperature, and moisture. nih.govnih.gov Future research must focus on developing innovative strategies to suppress this degradation reaction during manufacturing, formulation, and storage.

Studies on other dipeptide drugs have shown that diketopiperazine formation can be minimized by controlling pH. For instance, the cyclization of the ACE inhibitor RS-10085 is predominant at pH 4 or below, while hydrolysis is the main degradation pathway at pH levels above 5. nih.gov A systematic investigation into the pH-rate profile of this compound formation is warranted. This would enable the formulation of perindopril at an optimal pH to ensure maximum stability.

Furthermore, insights can be drawn from the field of peptide synthesis, where diketopiperazine formation is a common side reaction. Strategies such as using milder deprotection conditions, lower temperatures, and specific coupling reagents have been shown to suppress this unwanted cyclization. nih.gov Exploring the impact of different excipients on the rate of diketopiperazine formation is another critical area. Studies have shown that excipients like anhydrous colloidal silica (B1680970), microcrystalline cellulose, and lactose (B1674315) can increase the thermal stability of perindopril. nih.gov Future work should screen a wide range of pharmaceutical excipients to identify those that may inhibit the cyclization pathway, potentially through steric hindrance or by altering the micro-environmental pH and moisture content within the formulation.

In-depth Understanding of Stereochemical Control during the Cyclization Process to this compound

Perindopril possesses five chiral centers, leading to 32 possible stereoisomers. nih.gov The stereochemistry of the resulting diketopiperazine is a crucial aspect that is not fully understood. X-ray crystallography studies of a perindopril cyclization product have determined its configuration to be "all-S". researchgate.net This suggests that the cyclization process may be highly stereoselective.

Future research should focus on elucidating the mechanistic pathways that govern this stereochemical outcome. It is essential to determine whether the cyclization of different perindopril stereoisomers leads to different diketopiperazine products and at what rates. Degradation studies on other ACE inhibitors have noted that epimerization at certain chiral centers can occur at specific pH levels, which could further complicate the impurity profile. nih.gov

Investigating the intramolecular cyclization of purified R-perindopril is a necessary step to confirm the structure and stereochemistry of the resulting diketopiperazine. Conformational analysis through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling could provide insights into the transition states of the cyclization reaction. Understanding the energy barriers for the formation of different stereoisomers will be key to explaining the observed selectivity and predicting the potential for the formation of other, yet unidentified, diketopiperazine isomers.

Comprehensive Investigations into Solid-State Transformations and Long-Term Stability of Polymorphic Forms

The solid-state properties of both the active ingredient and its impurities are of paramount importance for the stability and quality of a pharmaceutical product. It is known that perindopril salts can exist in different polymorphic forms, each with unique physical properties and stability profiles. googleapis.comgoogle.comgoogle.com Research has also identified at least two polymorphic forms—tetragonal and orthorhombic—of the perindopril diketopiperazine cyclization product itself. nih.gov

A crucial area for future investigation is the comprehensive characterization of the polymorphic forms of this compound. This involves determining their crystal structures, thermodynamic stability, and propensity for phase transformations under various conditions of heat and humidity. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and thermogravimetric analysis (TGA) will be instrumental in these studies. nih.govgoogleapis.com

Long-term and accelerated stability studies should be designed to monitor for solid-state transformations not only in the impurity itself but also to understand how the presence of the diketopiperazine impurity might affect the stability of the perindopril API. googleapis.commdpi.com Slurry experiments in different solvents can help determine the most thermodynamically stable polymorph of the impurity and assess the potential for solvent-mediated transformations during manufacturing processes. google.com Understanding these solid-state behaviors is essential for developing robust control strategies to prevent changes in the physical properties of the drug product over its shelf life.

Table 2: Techniques for Investigating Solid-State Properties

| Technique | Purpose |

|---|---|

| Powder X-ray Diffraction (PXRD) | Identification and characterization of different polymorphic forms. googleapis.com |

| Differential Scanning Calorimetry (DSC) | Determination of melting points, and phase transition temperatures. nih.gov |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profiles. nih.gov |

| Slurry Experiments | Assessment of polymorphic stability and transformation in different solvents. google.com |

Advanced Computational Modeling for Predictive Understanding of Degradation Kinetics and Impurity Profiles

Advanced computational modeling offers a powerful tool for gaining a predictive understanding of chemical degradation pathways and kinetics, thereby accelerating drug development and enhancing quality control. Future research should leverage these in silico approaches to model the formation of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of intramolecular cyclization. Such studies can elucidate the transition state structures and calculate the activation energies for the degradation of different perindopril stereoisomers, providing a theoretical basis for the observed reaction rates and stereoselectivity. researchgate.netresearchgate.netnih.gov This theoretical insight can guide the development of mitigation strategies.

Kinetic modeling based on experimental degradation data can lead to the development of predictive models for impurity formation. By studying the degradation under various stress conditions (e.g., temperature, pH, humidity), a macrokinetics model can be constructed to accurately predict the rate of diketopiperazine formation over time. nih.govnih.gov This would allow for the establishment of more scientifically grounded specifications and shelf-life predictions. Molecular docking and other computational tools can also be used to understand the structure-activity relationships of ACE inhibitors and their impurities, providing insights into how these molecules interact with the ACE enzyme. nih.govacs.orgfrontiersin.org

Q & A

Q. What role does the diketopiperazine ring play in the pharmacological activity of neuroprotective agents?

- Methodology : Assess BBB permeability via PAMPA assays and neurotrophic effects in rodent models (e.g., 6-OHDA-induced Parkinson’s). The diketopiperazine scaffold in NNZ-2591 enhances metabolic stability and modulates PI3K/Akt pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.